

# Technical Support Center: Purification of Nickel Oxalate Dihydrate from Spent Catalysts

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## Compound of Interest

Compound Name: *Nickel oxalate dihydrate*

Cat. No.: *B12335389*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of **nickel oxalate dihydrate** from spent catalysts.

## Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of recovering and purifying **nickel oxalate dihydrate**.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Purity of Nickel Oxalate Precipitate	Co-precipitation of other metal ions present in the spent catalyst (e.g., Aluminum, Iron).	pH Adjustment: After leaching, carefully adjust the pH to selectively precipitate impurities. For instance, raising the pH to around 5.4-6 can precipitate aluminum hydroxide before the nickel oxalate precipitation step. <a href="#">[1]</a> <a href="#">[2]</a> Solvent Extraction: Consider using solvent extraction to selectively remove impurities from the leach liquor before precipitation.
Incomplete removal of the catalyst support material (e.g., $\text{Al}_2\text{O}_3$ ).	Optimize Leaching Conditions: Ensure optimal leaching conditions (acid concentration, temperature, time) to selectively dissolve nickel while minimizing the dissolution of the support material. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	
Precipitate Agglomeration	High supersaturation during precipitation, leading to rapid nucleation and particle growth.	Control Precipitation Rate: Add the precipitating agent (oxalic acid) slowly and with constant stirring to control the rate of precipitation. Use of Surfactants or Sonicators: Introducing surfactants or using a sonicator during precipitation can help prevent particle agglomeration. <a href="#">[1]</a>
Low Yield of Nickel Oxalate	Sub-optimal pH for precipitation. Nickel oxalate solubility is pH-dependent.	Optimize Precipitation pH: Conduct precipitation at the optimal pH to minimize the

solubility of nickel oxalate. Studies have shown that a low pH, around 1-3, can be effective for maximizing nickel precipitation.[\[1\]](#)[\[5\]](#)

Incomplete leaching of nickel from the spent catalyst.	Review Leaching Parameters: Re-evaluate the leaching parameters, including the type and concentration of the leaching agent (e.g., sulfuric acid, nitric acid), temperature, solid-to-liquid ratio, and reaction time to ensure maximum nickel extraction. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
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Presence of Unwanted Side-Products	Reaction with contaminants in the reagents or from the catalyst.	Use High-Purity Reagents: Ensure the use of high-purity oxalic acid and other reagents. Thoroughly Characterize Spent Catalyst: A detailed characterization of the spent catalyst can help identify potential contaminants that might interfere with the reaction.
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## Frequently Asked Questions (FAQs)

Q1: What is the typical purity of **nickel oxalate dihydrate** that can be achieved from spent catalysts?

A1: The purity of the final **nickel oxalate dihydrate** product can vary depending on the composition of the spent catalyst and the purification process employed. Reported purities for the nickel content in the product are often in the range of 96% to 98%. For example, one study achieved a nickel purity of 96.06% by optimizing the precipitation pH to 1.[\[1\]](#) Another study reported a nickel content of 97.29% in the final product after precipitation with oxalic acid.[\[2\]](#)[\[4\]](#)

Q2: How does pH affect the precipitation of nickel oxalate?

A2: The pH of the solution is a critical factor in the selective precipitation of nickel oxalate. After leaching the spent catalyst, the resulting solution contains various metal ions. By carefully controlling the pH, it is possible to first precipitate unwanted metals, such as aluminum, as hydroxides at a higher pH (e.g., around 6) before precipitating the nickel oxalate at a lower pH. [1] The solubility of nickel oxalate itself is also pH-dependent, with studies indicating that a pH range of 1 to 3 is optimal for maximizing the yield of the precipitate.[5]

Q3: What are the common leaching agents used for extracting nickel from spent catalysts?

A3: Common leaching agents for nickel extraction from spent catalysts include inorganic acids such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ) and nitric acid ( $\text{HNO}_3$ ). [2][3][4] The choice of acid and its concentration depends on the specific type of catalyst and the desired selectivity of the leaching process. For instance, sulfuric acid has been effectively used to leach nickel from Ni/y- $\text{Al}_2\text{O}_3$  catalysts.[1]

Q4: How can I prevent the co-precipitation of aluminum?

A4: To prevent the co-precipitation of aluminum, a two-step precipitation process is often employed. After the initial leaching of the spent catalyst, the pH of the leach liquor is raised to a level where aluminum hydroxide precipitates, typically around pH 6.[1] The aluminum hydroxide precipitate is then removed by filtration. The remaining solution, which is rich in nickel ions, can then be treated with oxalic acid to precipitate nickel oxalate.

Q5: What is the significance of the dihydrate form of nickel oxalate?

A5: Nickel oxalate typically precipitates from aqueous solutions as **nickel oxalate dihydrate** ( $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ). [7] The two water molecules are part of the crystal structure. This form is important because its thermal decomposition characteristics are well-defined. When heated, it first loses the water molecules and then decomposes to form finely divided, highly reactive nickel metal powder, which is suitable for catalytic applications.[7][8]

## Experimental Protocols

### Leaching of Nickel from Spent Catalyst

This protocol describes a general procedure for leaching nickel from a spent  $\text{Ni}/\text{Al}_2\text{O}_3$  catalyst using sulfuric acid.

Materials:

- Spent  $\text{Ni}/\text{Al}_2\text{O}_3$  catalyst, ground to a fine powder
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), e.g., 2 mol/L solution
- Distilled water
- Beaker or flask
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

Procedure:

- Weigh a known amount of the ground spent catalyst and place it in a beaker.
- Add a specific volume of the sulfuric acid solution to achieve the desired solid-to-liquid ratio (e.g., 5% pulp density).<sup>[4]</sup>
- Place the beaker on a magnetic stirrer with heating.
- Heat the mixture to the desired temperature (e.g.,  $80^\circ\text{C}$ ) and stir for a set duration (e.g., 5 hours).<sup>[4]</sup>
- After the leaching is complete, allow the mixture to cool down.
- Separate the solid residue (unleached material) from the liquid leachate by filtration.
- The resulting filtrate is the leach liquor containing dissolved nickel sulfate.

## Two-Step Precipitation for Purification and Nickel Oxalate Formation

This protocol outlines the precipitation process to first remove aluminum impurities and then to precipitate nickel oxalate.

Materials:

- Leach liquor from the previous step
- Sodium hydroxide (NaOH) solution, e.g., 1 M
- Oxalic acid ( $\text{H}_2\text{C}_2\text{O}_4$ ) solution, e.g., 1 M
- pH meter
- Beakers
- Magnetic stirrer and stir bar
- Filtration apparatus

Procedure: Step 1: Aluminum Hydroxide Precipitation

- Place the leach liquor in a beaker and begin stirring.
- Slowly add the sodium hydroxide solution dropwise while continuously monitoring the pH.
- Continue adding NaOH until the pH of the solution reaches approximately 6. A precipitate of aluminum hydroxide will form.<sup>[1]</sup>
- Filter the solution to remove the aluminum hydroxide precipitate. The filtrate now contains the purified nickel solution.

Step 2: **Nickel Oxalate Dihydrate** Precipitation

- Take the purified nickel solution from the previous step.

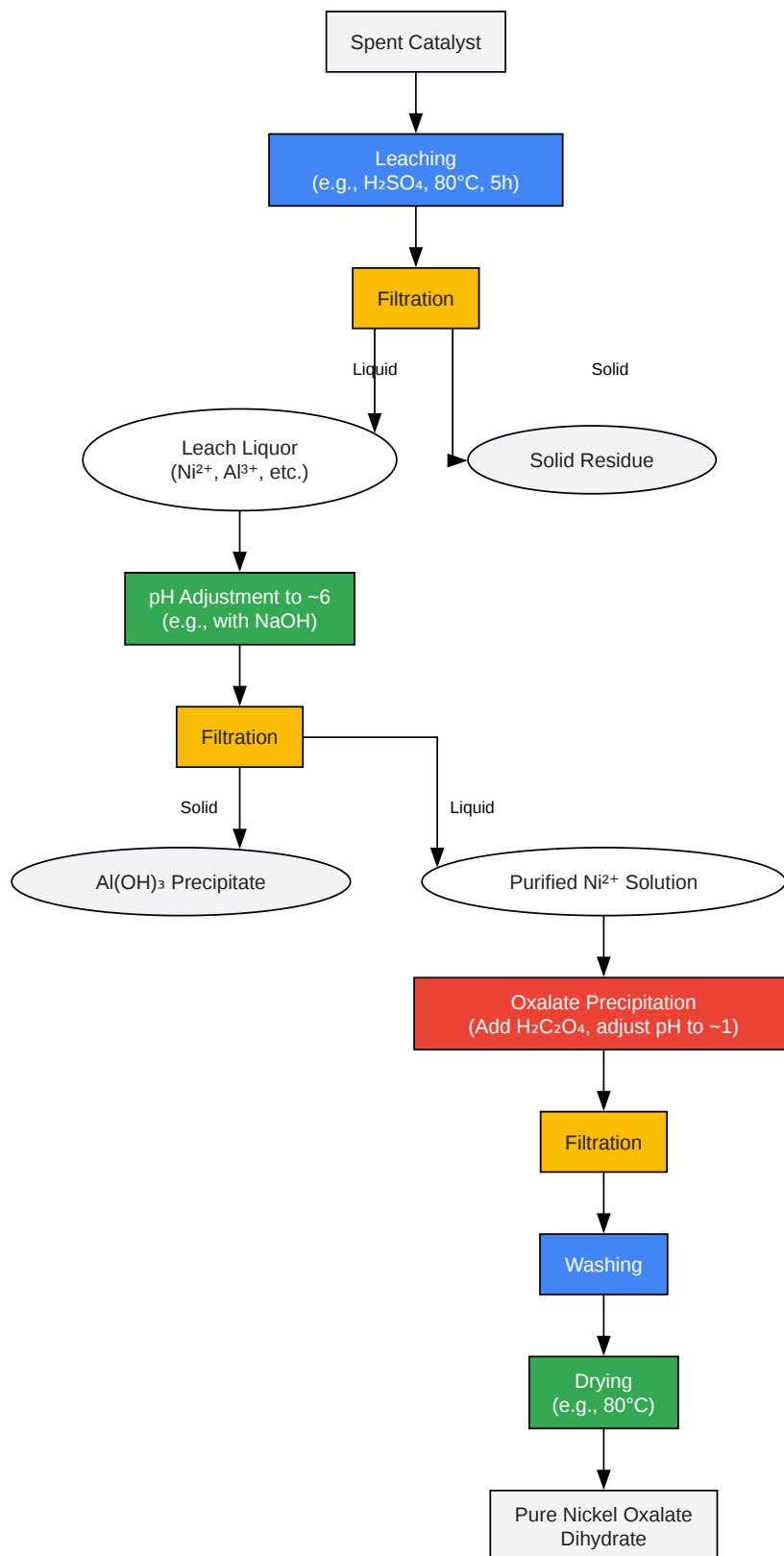
- Slowly add the oxalic acid solution while stirring.
- Adjust the pH to the optimal level for nickel oxalate precipitation, which is typically in the acidic range (e.g., pH 1).[1]
- Continue stirring for a sufficient amount of time (e.g., 24 hours) to ensure complete precipitation.[1]
- Collect the greenish-white precipitate of **nickel oxalate dihydrate** by filtration.
- Wash the precipitate with distilled water to remove any remaining soluble impurities.
- Dry the purified **nickel oxalate dihydrate** in an oven at a suitable temperature (e.g., 80°C). [2]

## Data Presentation

Table 1: Summary of Experimental Conditions and Results for Nickel Recovery

Parameter	Study 1	Study 2	Study 3
Spent Catalyst Type	Ni/ $\gamma$ -Al <sub>2</sub> O <sub>3</sub> [1]	Nickel-containing spent catalyst[4]	Spent Raneynickel catalyst[9]
Leaching Agent	Not specified[1]	2 mol/L H <sub>2</sub> SO <sub>4</sub> [4]	Dilute H <sub>2</sub> SO <sub>4</sub> [9]
Leaching Temperature	Not specified	80°C[4]	Not specified as a major factor[9]
Leaching Time	Not specified	5 hours[4]	Varied
Precipitating Agent	Oxalic acid[1]	1 mol/L Oxalic acid[4]	Soda ash (for nickel carbonate)[9]
Precipitation pH	1[1]	Not specified	5.4 (for Al removal)[2]
Final Product	Nickel compound	Nickel Oxalate	Nickel Carbonate
Nickel Purity/Content	96.06% Ni[1]	97.29% Ni[4]	100% purity (NiCO <sub>3</sub> ) with 48.6% Ni content[2]

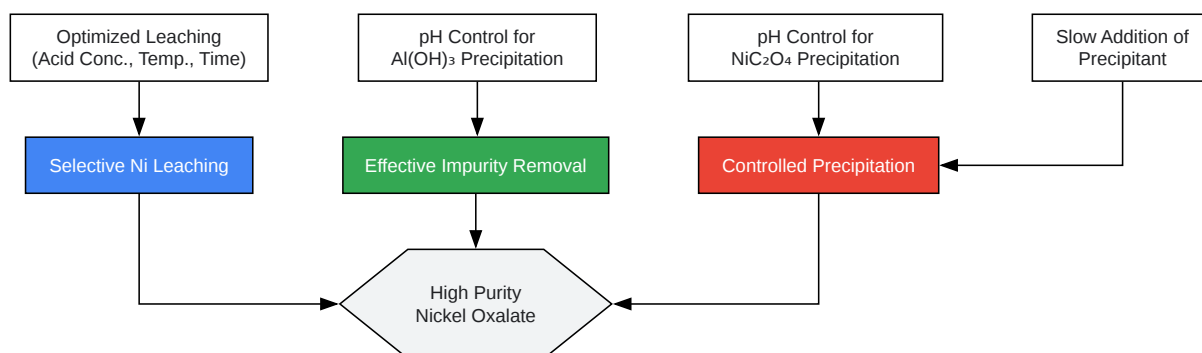
## Visualizations



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Caption: Experimental workflow for the purification of **nickel oxalate dihydrate**.



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Caption: Key factors influencing the purity of **nickel oxalate dihydrate**.

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